4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
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Overview
Description
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is a chemical compound with the molecular formula C18H24O2S2 It is a member of the dithiol-2-one family, characterized by the presence of two sulfur atoms and a ketone group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(Butan-2-yl)-2-(3-methylbutoxy)benzene with a dithiol reagent in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually between 80-120°C, and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiol-2-one moiety is particularly important for its reactivity, allowing it to form covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one can be compared with other dithiol-2-one derivatives:
This compound: Unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds: Other dithiol-2-one derivatives with different alkyl or aryl groups, such as this compound, may exhibit varying reactivity and applications.
Properties
CAS No. |
922160-77-8 |
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Molecular Formula |
C18H24O2S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[5-butan-2-yl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C18H24O2S2/c1-5-13(4)14-6-7-16(20-9-8-12(2)3)15(10-14)17-11-21-18(19)22-17/h6-7,10-13H,5,8-9H2,1-4H3 |
InChI Key |
SLKPXFQZDHWFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Origin of Product |
United States |
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